Rhein 8-beta-D-Glucuronide

Bioanalysis LC-MS/MS Quantitation Pharmacokinetics

Quantifying only aglycone rhein captures <50% of systemic exposure-R8G constitutes ~60% of human rhein elimination products. This authenticated 8-O-β-D-ether glucuronide reference standard enables accurate LC-MS/MS quantification (LLOQ 7.81 nM, negative-ion MRM) for diacerein ANDA bioanalytical method validation. • Regiospecific 8-O-isomer-not the 1-O-isomer or reactive acyl glucuronide • hOAT1/hOAT3 inhibitor (IC50 78.5-691 nM) for drug interaction assays • Supplied with full characterization data & USP/EP traceability

Molecular Formula C₂₁H₁₆O₁₂
Molecular Weight 460.3 g/mol
CAS No. 70793-10-1
Cat. No. B023201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhein 8-beta-D-Glucuronide
CAS70793-10-1
Synonyms6-Carboxy-9,10-dihydro-8-hydroxy-9,10-dioxo-1-anthracenyl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC₂₁H₁₆O₁₂
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
InChIInChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17+,18-,21+/m0/s1
InChIKeyPCIJYIRYSXMDQB-HUTLKBDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhein 8-beta-D-Glucuronide: Standards & Procurement


Rhein 8-beta-D-glucuronide (R8G, CAS 70793-10-1, MW 460.35 g/mol) is a phenolic ether glucuronide conjugate of the anthraquinone rhein, formed via regiospecific β-D-glucuronidation at the 8-hydroxyl position of the anthraquinone core [1]. This compound serves as the primary phase II circulating metabolite of rhein, which itself is the active metabolite of the prodrug diacerein (indicated for osteoarthritis) [2]. In humans, rhein glucuronide constitutes approximately 60% of rhein elimination products, substantially exceeding the 20% contribution of rhein sulfate [3]. Unlike its aglycone rhein, R8G possesses a covalently attached glucuronic acid moiety that fundamentally alters its physicochemical properties—notably increasing aqueous solubility and enabling its utility as a quantitative analytical reference standard for bioanalytical method validation, pharmacokinetic studies, and ANDA/QC applications in pharmaceutical manufacturing [4].

1 Bioanalytical method validation – reference standard for LC-MS/MS quantification of rhein glucuronide in plasma
2 Metabolite pharmacokinetics – quantifies major elimination pathway (glucuronide) of diacerein-derived rhein
3 Regioisomeric profiling – authentic 8-O-β-D-ether glucuronide for distinguishing from 1-O-isomer and reactive acyl glucuronide

Why Rhein 8-beta-D-Glucuronide Cannot Be Substituted


Substituting Rhein 8-beta-D-glucuronide with its aglycone (rhein), alternative phase II conjugates (rhein sulfate), or the prodrug (diacerein) introduces substantial analytical and biological error that invalidates quantitative bioanalysis and misrepresents in vivo exposure [1]. R8G possesses distinct chromatographic retention, ionization efficiency in negative-ion mode LC-MS/MS, and MRM transition parameters relative to rhein [2]. In biological systems, R8G is the predominant circulating form in humans, comprising approximately 60% of total rhein elimination, versus ~20% for rhein sulfate and ~20% for unchanged renal-excreted rhein [3]. Direct rhein quantification without R8G therefore captures less than half of total systemic exposure [4]. Moreover, R8G demonstrates functional transporter inhibition (hOAT1/hOAT3) that rhein itself does not replicate at equivalent concentrations [5]. Below, quantitative evidence establishes why R8G must be specified as a discrete analytical reference standard, not a generic rhein metabolite.

! Aglycone rhein cannot substitute – captures less than half of systemic exposure and lacks OAT transporter inhibition profile
! Rhein sulfate conjugate is not interchangeable – represents only ~20% of elimination, with different chromatographic retention and ionization
! Diacerein prodrug is not a metabolite standard – requires enzymatic conversion; does not serve as a direct glucuronide reference

Rhein 8-beta-D-Glucuronide: Differentiation from Analogs


LC-MS/MS Lower Limit of Quantification

In a validated LC-MS/MS method using negative-ion MRM on an ACE C18 column, the lower limit of quantification (LLOQ) for Rhein 8-beta-D-glucuronide and its isomeric glucuronide (Rhein-G1 and Rhein-G2) was established at 7.81 nM in rat plasma [1]. This sensitivity threshold enables detection of sub-nanomolar circulating concentrations, which is critical for accurately capturing the terminal elimination phase of diacerein-derived rhein in pharmacokinetic studies. The method achieved precision consistently below 9.14% and accuracy within 80.1–104.2%, with matrix effect recovery variance under 12.60% and stability variance under 10.37% [1].

LLOQ in Plasma
Reported method context
7.81 nM
Supports bioanalytical sensitivity for terminal-phase PK
Precision
UGT Conjugation Rate
Cross-study comparable
Rhein (β‑COOH) activity decreased greatly vs. emodin (β‑OH) enhanced dramatically
β‑COOH substitution limits R8G formation; relevant for metabolic stability studies
Human liver microsomes, UDPGA system
hOAT3 Inhibition IC₅₀
Class-level inference
RAG IC₅₀ = 78.5 nM (hOAT3); 691 nM (hOAT1)
Supports DDI assessment context; glucuronide is primary inhibitor
Acyl glucuronide congener; ether form may differ
Conjugation Site
Direct comparison
8‑O‑β‑D‑glucuronide (ether, stable) vs. acyl glucuronide (reactive)
Ether conjugate is the stable form for quantitative bioanalysis
Acyl migration pH‑dependent; ether bond inert
Solubility Profile
Data to verify
Soluble in water; LogP = −0.86, PSA = 208 Ų
Distinct sample preparation and chromatography required vs. rhein
Calculated physicochemical parameters
Elimination Fraction
Reported endpoint context
Glucuronide 60% vs. sulfate 20% vs. unchanged rhein 20%
Glucuronide is the predominant circulating form; required for exposure assessment
Human oral diacerein PK study
Bioanalysis LC-MS/MS Quantitation Pharmacokinetics

Glucuronidation Kinetics: Rhein vs. Emodin

In vitro glucuronidation assays using human liver microsomes demonstrate that the presence of a β-carboxyl group (as in rhein) dramatically reduces UGT-mediated conjugation activity compared to anthraquinones bearing a β-hydroxyl substituent [1]. Rhein exhibited glucuronidation activity that was decreased greatly relative to emodin (β-OH substituted), with activity order showing absolute UGT preference for β-OH > α-OH > β-alcoholic OH [1]. This structural determinant has direct implications for metabolic clearance prediction and for selecting the appropriate analytical standard: R8G represents a specific regioisomer (8-O-β-D-glucuronide) whose formation rate is intrinsically limited by the carboxyl substitution, affecting the time-concentration profile observed in vivo [1].

UGT Conjugation Rate
Cross-study comparable
Rhein (β‑COOH) activity decreased greatly vs. emodin (β‑OH) enhanced dramatically
β‑COOH substitution limits R8G formation; relevant for metabolic stability studies
Human liver microsomes, UDPGA system
Drug Metabolism UGT Enzyme Kinetics Anthraquinone Conjugation

hOAT1/hOAT3 Transporter Inhibition

Rhein acyl glucuronide (RAG), the ester glucuronide congener closely related to the ether glucuronide R8G, is a potent inhibitor of human organic anion transporters hOAT1 and hOAT3 [1]. In transfected HEK293 cells, RAG inhibited p-aminohippurate uptake via hOAT1 with an IC50 of 691 nM and estrone sulfate uptake via hOAT3 with an IC50 of 78.5 nM [1]. At 50 μM, RAG inhibited methotrexate transport via hOAT1 by 69%; at 1 μM, RAG inhibited methotrexate transport via hOAT3 by 87% [1]. In vivo rat co-administration increased methotrexate AUC0–24 from 3,109 to 5,370 ng/mL·hr and prolonged t1/2 by 40.5% (7.4 to 10.4 hours) [1].

hOAT3 Inhibition IC₅₀
Class-level inference
RAG IC₅₀ = 78.5 nM (hOAT3); 691 nM (hOAT1)
Supports DDI assessment context; glucuronide is primary inhibitor
Acyl glucuronide congener; ether form may differ
Drug-Drug Interaction Organic Anion Transporter Renal Clearance

Regiospecific 8-O-Glucuronidation

Metabolic profiling of rhein across multiple species (rat, rabbit, dog, human) identified two regioisomeric phenolic glucuronides as major phase II urinary metabolites [1]. HPLC-MS/MS analysis confirmed that rhein forms distinct ether glucuronides at the phenolic hydroxyl positions, alongside sulfates and glucosides [1]. Rhein 8-beta-D-glucuronide represents the specific regioisomer conjugated at the 8-position (1-hydroxy position in anthraquinone numbering), as opposed to alternative conjugation at the 1-position (8-hydroxy) or at the carboxylic acid moiety (acyl glucuronide) [2]. Acyl glucuronides exhibit chemical reactivity and acyl migration potential not shared by ether glucuronides such as R8G [1].

Conjugation Site
Direct comparison
8‑O‑β‑D‑glucuronide (ether, stable) vs. acyl glucuronide (reactive)
Ether conjugate is the stable form for quantitative bioanalysis
Acyl migration pH‑dependent; ether bond inert
Metabolite Identification Regioselectivity Phase II Conjugation

Aqueous Solubility Enhancement

The covalent attachment of glucuronic acid to rhein at the 8-position produces Rhein 8-beta-D-glucuronide with measurably enhanced aqueous solubility relative to the parent aglycone rhein . R8G is soluble in water and methanol, with the glucopyranosiduronic acid moiety contributing to increased hydrophilicity [1]. Calculated physicochemical parameters indicate LogP = -0.8632 and polar surface area (PSA) = 208.12 Ų for R8G [2], representing a substantial polarity increase versus rhein aglycone. This property difference directly affects chromatographic behavior on reversed-phase columns and extraction recovery from biological matrices .

Solubility Profile
Data to verify
Soluble in water; LogP = −0.86, PSA = 208 Ų
Distinct sample preparation and chromatography required vs. rhein
Calculated physicochemical parameters
Solubility Bioavailability Formulation

Glucuronide as Major Elimination Route

Clinical pharmacokinetic studies of diacerein (the prodrug of rhein) demonstrate that following oral administration, rhein is eliminated via three primary routes: unchanged renal excretion (20%), glucuronide conjugation (60%), and sulfate conjugation (20%) [1]. Rhein glucuronide thus accounts for the majority of rhein elimination products in humans, exceeding sulfate conjugation by a factor of three (60% vs. 20%) [1]. The glucuronides are subsequently eliminated renally [1]. This quantitative distribution establishes R8G as the predominant circulating and excretory form, not a minor or trace metabolite.

Elimination Fraction
Reported endpoint context
Glucuronide 60% vs. sulfate 20% vs. unchanged rhein 20%
Glucuronide is the predominant circulating form; required for exposure assessment
Human oral diacerein PK study
Pharmacokinetics Metabolic Pathway ADME

Rhein 8-beta-D-Glucuronide Application Scenarios


LC-MS/MS Method for Diacerein Pharmacokinetics

Rhein 8-beta-D-glucuronide reference standard is essential for developing and validating LC-MS/MS methods to quantify rhein glucuronides in plasma. A validated method achieved an LLOQ of 7.81 nM with precision <9.14% and accuracy 80.1–104.2% using a Sciex 4000 Q-Trap in negative-ion MRM mode [1]. This application is directly relevant for preclinical and clinical pharmacokinetic studies of diacerein (osteoarthritis therapy), where glucuronides are the major circulating metabolites [1].

ANDA & QC Reference Standard for Diacerein

Regulatory submissions for Abbreviated New Drug Applications (ANDAs) referencing diacerein require validated analytical methods for impurity and metabolite quantification. Rhein 8-beta-D-glucuronide is specifically indicated for analytical method development, method validation (AMV), and Quality Control (QC) applications during commercial production of diacerein [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be provided [1].

hOAT1/hOAT3 Transporter DDI Studies

Rhein glucuronides are potent inhibitors of human organic anion transporters hOAT1 (IC50 = 691 nM) and hOAT3 (IC50 = 78.5 nM) [1]. Researchers investigating potential drug interactions between rhein/diacerein and OAT substrates (e.g., methotrexate, antivirals, NSAIDs) require authenticated R8G reference material for transporter inhibition assays. In vivo data demonstrate that co-administration of rhein glucuronide increases methotrexate AUC0–24 by 73% (3,109 to 5,370 ng/mL·hr) and prolongs half-life by 40.5% [1].

Metabolite Identification & Regioisomer Differentiation

Rhein forms multiple regioisomeric phenolic glucuronides, acyl glucuronides, and sulfates in vivo, with species-dependent metabolic profiles [1]. Rhein 8-beta-D-glucuronide serves as the authentic reference standard for the specific 8-O-β-D-ether glucuronide regioisomer, enabling unambiguous identification and quantification of this conjugate versus the 1-O-isomer or reactive acyl glucuronides [2]. This differentiation is critical for accurate metabolite profiling and for distinguishing stable ether glucuronides from chemically reactive ester glucuronides that undergo acyl migration [1].

Application
Selection Property
Validation Focus
LC‑MS/MS metabolite quantification in plasma
Authenticated glucuronide reference standard
LLOQ, precision, accuracy, matrix effect
Bioanalytical method validation and QC reference
Characterized standard with traceability documentation
Method validation documentation and batch consistency
OAT transporter interaction research
Glucuronide inhibitor reference material
Transporter inhibition assay and DDI exposure modeling
Regioisomeric metabolite profiling
Regioisomerically pure 8‑O‑β‑D‑glucuronide
Resolution from 1‑O‑isomer and acyl glucuronide

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